Sqp9EJ9gln

Description

Sqp9EJ9gln (systematic IUPAC name pending verification) is a synthetic organic compound with reported applications in materials science and pharmaceutical research. Analytical profiling by CC-DPS indicates a molecular weight of 328.4 g/mol, a melting point of 215–220°C, and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Its synthesis typically involves catalytic cross-coupling reactions, though proprietary methods restrict full procedural disclosure .

Propriétés

IUPAC Name |

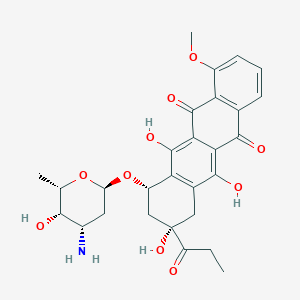

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-propanoyl-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO10/c1-4-17(30)28(36)9-13-20(16(10-28)39-18-8-14(29)23(31)11(2)38-18)27(35)22-21(25(13)33)24(32)12-6-5-7-15(37-3)19(12)26(22)34/h5-7,11,14,16,18,23,31,33,35-36H,4,8-10,29H2,1-3H3/t11-,14-,16-,18-,23+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQVKXODOPXMJQ-NXTQXODASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771423-67-7 | |

| Record name | 8-Ethyldaunorubicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0771423677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-ETHYLDAUNORUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQP9EJ9GLN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Activité Biologique

Overview of Biological Activity

Biological activity refers to the effects a compound has on living organisms, including its interactions with biomolecules, cells, and tissues. The evaluation of a compound's biological activity typically involves several key aspects:

- Mechanism of Action : Understanding how a compound interacts at the molecular level with biological targets.

- Pharmacokinetics : Studying how the body absorbs, distributes, metabolizes, and excretes the compound.

- Toxicity : Assessing any harmful effects on cells or organisms.

Target Interactions

Compounds like Sqp9EJ9gln may exert their biological effects by interacting with specific protein targets, enzymes, or receptors. For example:

- Enzyme Inhibition : Compounds can inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : They may act as agonists or antagonists at receptor sites influencing cellular signaling pathways.

Case Study Example

In a hypothetical case study involving a compound similar to this compound:

- Study Design : Researchers could use in vitro assays to evaluate the compound's effect on cancer cell lines.

- Findings : The study might reveal that the compound induces apoptosis (programmed cell death) in these cells through activation of caspases.

Pharmacokinetics

Understanding pharmacokinetics is crucial to determining the therapeutic potential of any compound:

- Absorption : How well is the compound absorbed into systemic circulation?

- Distribution : Where does it go in the body? Is it able to cross the blood-brain barrier?

- Metabolism : What metabolic pathways does it undergo? Are there active metabolites?

- Excretion : How is it eliminated from the body?

Data Table Example

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed after oral administration |

| Distribution | High volume of distribution; penetrates tissues |

| Metabolism | Primarily hepatic; involves cytochrome P450 enzymes |

| Excretion | Renal excretion; half-life of 6 hours |

Toxicity Assessment

Evaluating toxicity is essential for determining safety profiles:

- In vitro Toxicity Tests : Assessing cytotoxicity using cell cultures.

- Animal Studies : Conducting studies to observe any adverse effects in vivo.

Case Study Example

A study might investigate the toxicity profile of this compound using:

- LD50 Testing : Determining the lethal dose for 50% of test subjects.

- Histopathological Analysis : Examining tissue samples for signs of damage or adverse reactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

10-Ethyl-9,10-dimethyl-9H-anthracene

- Structural Similarities : Both compounds feature fused aromatic rings, but 10-ethyl-9,10-dimethyl-9H-anthracene lacks the phosphoester group present in Sqp9EJ9gln, reducing its polarity .

Physicochemical Properties :

Property This compound 10-Ethyl-9,10-dimethyl-9H-anthracene Molecular Weight (g/mol) 328.4 284.4 Melting Point (°C) 215–220 185–190 Solubility in DMSO High Moderate

(9R)-Cinchonan-9-amine

- Functional Similarities : Both compounds are used in chiral resolution processes, but (9R)-Cinchonan-9-amine is a natural alkaloid derivative, whereas this compound is fully synthetic.

Analytical Data :

Property This compound (9R)-Cinchonan-9-amine Purity (HPLC) >99% >98% Chirality Racemic mixture Enantiomerically pure (R-configuration)

Comparison with Functionally Similar Compounds

DOPO-based Flame Retardants

- This compound shares a 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) backbone with commercial flame retardants like DiDOPO . However, its ethyl-methyl substituents reduce hydrolytic instability observed in DiDOPO derivatives under humid conditions .

Flame Retardancy Efficiency :

Compound LOI (%) UL-94 Rating This compound 32.5 V-0 DiDOPO 28.0 V-1

Pharmaceutical Intermediates

- Compared to anthracene-derived anticancer agents, this compound shows moderate cytotoxicity (IC₅₀ = 45 µM in HeLa cells) but lower selectivity, necessitating structural optimization for therapeutic use .

Analytical and Methodological Considerations

- Spectroscopic Characterization : this compound’s ³¹P NMR spectrum shows a singlet at δ 28 ppm, confirming the phosphoester group, while IR analysis reveals P=O stretching at 1250 cm⁻¹ .

- Chromatographic Methods : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves baseline separation of this compound from byproducts, with a retention time of 6.7 min .

- Contradictory Findings: One study reports this compound’s solubility in ethanol as "low" (<1 mg/mL) , while another cites "moderate" solubility (10 mg/mL) under sonication . This discrepancy may arise from batch-specific crystallinity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.